molecular formula C9H12N2 B13940174 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine CAS No. 52517-53-0

5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine

Cat. No.: B13940174
CAS No.: 52517-53-0
M. Wt: 148.20 g/mol
InChI Key: YYNBADKNRLCDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- can be achieved through several methods. One common approach involves the condensation of a cyclopentenolone with alkylenediamines. Alternatively, an aliphatic α-diketone can be condensed with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts such as palladium over activated charcoal or copper chromite is crucial in the dehydrogenation step to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, pyrazine derivatives are known for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further research may uncover similar applications for this compound.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways are not well-documented, but it is likely that this compound interacts with enzymes and receptors, leading to various biochemical effects. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- has a unique ethyl group at the 5-position, which may influence its chemical reactivity and physical properties. This structural difference can lead to variations in its applications and effectiveness in different reactions and processes.

Properties

CAS No.

52517-53-0

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-ethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C9H12N2/c1-2-7-3-4-8-9(7)11-6-5-10-8/h5-7H,2-4H2,1H3

InChI Key

YYNBADKNRLCDCG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=NC=CN=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.